REACTION_CXSMILES
|
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[N:9]1([C:14](=C)[C:15]([O:17][CH3:18])=[O:16])[CH:13]=[CH:12][N:11]=[N:10]1>>[CH3:6][N:4]([CH3:5])[CH:3]=[C:14]([N:9]1[CH:13]=[CH:12][N:11]=[N:10]1)[C:15]([O:17][CH3:18])=[O:16]
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Name
|
|
Quantity
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522 g
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Type
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reactant
|
Smiles
|
COC(N(C)C)OC
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Name
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methyl 2-(1H-1,2,3-triazol-1-yl)acrylate
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Quantity
|
400 g
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Type
|
reactant
|
Smiles
|
N1(N=NC=C1)C(C(=O)OC)=C
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Control Type
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UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was heated to the boil
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Type
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CUSTOM
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Details
|
Low-boiling components formed
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Type
|
DISTILLATION
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Details
|
were distilled off
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Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to 22° C.
|
Type
|
FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
The filter cake was repeatedly washed with methyl tert-butyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40° C
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CN(C=C(C(=O)OC)N1N=NC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |